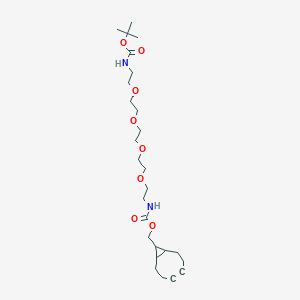
endo-BCN-PEG4-Boc-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN-PEG4-Boc-amine: is a compound used primarily as a linker in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a Boc-protected amine. The BCN group is highly reactive with azide-tagged biomolecules, making it a valuable tool in bioconjugation and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-Boc-amine involves the conjugation of a BCN group with a polyethylene glycol (PEG) chain that has a Boc-protected amine. The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified to achieve a high purity level (≥98%) and is stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG4-Boc-amine undergoes several types of reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-bearing compounds to form stable triazole linkages.
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Azide-bearing Compounds: Used in click chemistry reactions with the BCN group.
Mild Acids: Used for deprotecting the Boc group to yield the free amine.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the BCN group with azide-bearing compounds.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
endo-BCN-PEG4-Boc-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation and molecular labeling to study biological processes.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of endo-BCN-PEG4-Boc-amine involves its reactivity with azide-bearing biomolecules. The BCN group undergoes a click chemistry reaction with azides to form stable triazole linkages. The Boc-protected amine can be deprotected to yield a free amine, which can further react with various functional groups .
Comparison with Similar Compounds
endo-BCN-PEG4-amine: Similar to endo-BCN-PEG4-Boc-amine but lacks the Boc-protected amine.
Propargyl-PEG3-bromide: Contains a propargyl group and a bromide group, used in click chemistry with azide-bearing compounds.
Uniqueness: this compound is unique due to its combination of a BCN group and a Boc-protected amine, allowing for versatile applications in bioconjugation and molecular labeling .
Properties
Molecular Formula |
C26H44N2O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O8/c1-26(2,3)36-25(30)28-11-13-32-15-17-34-19-18-33-16-14-31-12-10-27-24(29)35-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
XFUMWZYNWUSABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



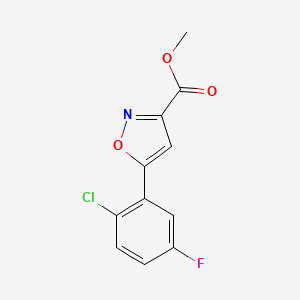


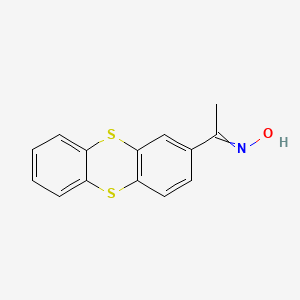

![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
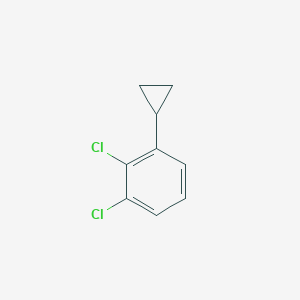
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
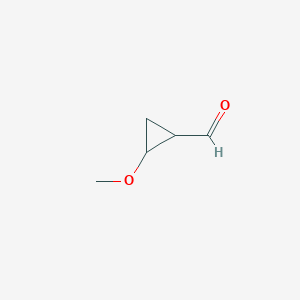
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)

